GSK2606414 is a small molecule inhibitor developed by GlaxoSmithKline (GSK) []. It acts as a potent and selective inhibitor of PERK, a key protein involved in the unfolded protein response (UPR) []. GSK2606414 is primarily used in scientific research to investigate the role of PERK in various cellular processes and disease models, particularly those involving endoplasmic reticulum stress [].
GSK2606414 is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase, commonly referred to as PERK. This compound has garnered attention due to its potent inhibitory effects on PERK, with an IC50 value of 0.4 nM, indicating its high efficacy in blocking PERK activity. The inhibition of PERK is significant as it plays a crucial role in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum's function. GSK2606414 has been shown to inhibit tumor growth in various cancer models and has potential applications in treating diseases associated with endoplasmic reticulum stress and dysregulation of protein synthesis .
GSK2606414 was developed by GlaxoSmithKline as part of their research into compounds that modulate the unfolded protein response. It is classified as a small molecule inhibitor targeting specific kinases involved in cellular stress responses, particularly those linked to cancer and neurodegenerative diseases .
The synthesis of GSK2606414 involves several chemical reactions that typically include the formation of key structural components through methods such as coupling reactions and cyclization processes. The detailed synthetic pathway includes:
The exact synthetic route may vary based on the desired scale of production and specific laboratory protocols employed .
GSK2606414 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with PERK. The molecular formula is typically represented as C19H18F3N5O, indicating a composition that includes carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
X-ray crystallography studies have confirmed the binding conformation of GSK2606414 within the active site of PERK, demonstrating its mechanism of action at the molecular level .
GSK2606414 primarily undergoes interactions with PERK, leading to the inhibition of its phosphorylation activity. Key reactions include:
The effectiveness of GSK2606414 in inhibiting these reactions has been validated through various biochemical assays that measure phosphorylation levels in cell lines treated with the compound .
GSK2606414 exerts its effects primarily through the inhibition of PERK-mediated signaling pathways involved in the unfolded protein response. The mechanism can be summarized as follows:
Research indicates that GSK2606414 can mitigate cellular stress responses and promote cell survival under conditions that would typically lead to apoptosis .
GSK2606414 has several scientific applications due to its unique properties:
GSK2606414 (1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydro-1H-indol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone) achieves high-affinity inhibition through precise complementarity with PERK's ATP-binding site. The compound's pyrrolopyrimidine core occupies the adenine pocket, forming critical hydrogen bonds with the kinase hinge region residue Cys988 [8]. The 3-(trifluoromethyl)phenyl group projects into a hydrophobic pocket lined by Leu983 and Val991, enhancing binding stability through van der Waals interactions. Specificity is conferred by displacement of water molecules typically coordinating Mg²⁺ ions near the catalytic loop and interaction with gatekeeper residue Gly994 [3] [8]. This extensive network explains the compound's remarkable IC₅₀ of 0.4 nM against recombinant PERK kinase domains in HTRF (Homogeneous Time-Resolved Fluorescence) assays [3] [5].
Table 1: Key Binding Interactions of GSK2606414 with PERK
PERK Residue | Interaction Type | Functional Significance |
---|---|---|
Cys988 | Hydrogen bonding | Binds pyrrolopyrimidine core, anchors compound to hinge region |
Leu983 | Hydrophobic | Stabilizes trifluoromethyl-phenyl group |
Val991 | Hydrophobic | Contributes to binding affinity |
Gly994 | Steric accommodation | Gatekeeper residue permitting access to hydrophobic back pocket |
GSK2606414 effectively blocks PERK trans-autophosphorylation, a prerequisite for kinase activation. In lung carcinoma A549 cells subjected to thapsigargin-induced ER stress, pretreatment with 0.3 μM GSK2606414 for 2 hours reduced PERK phosphorylation (p-PERK) to near-baseline levels [3] [5]. This inhibition occurs rapidly, with significant suppression observed within 30 minutes of compound exposure. Concentration-response studies demonstrate an IC₅₀ < 0.03 μM for blocking thapsigargin-induced PERK autophosphorylation, aligning with biochemical kinase assays [5] [8]. The compound's cell permeability allows it to access PERK dimers on the endoplasmic reticulum membrane, preventing phosphorylation at the activation loop (Thr980) necessary for downstream signaling [1] [3].
Table 2: GSK2606414 Inhibition of PERK Autophosphorylation in Cellular Models
Cell Line | Stressor | GSK2606414 Concentration | Incubation Time | p-PERK Reduction | Source |
---|---|---|---|---|---|
A549 | Thapsigargin | 0.3 μM | 2 hours | >90% | [3] [5] |
HeLa | Tunicamycin | 1 μM | 6 hours | ~85% | [3] |
DRG neurons | Axotomy | 10 μM | 1 hour | Significant reduction | [2] |
By inhibiting PERK kinase activity, GSK2606414 potently suppresses phosphorylation of eukaryotic Initiation Factor 2 alpha (eIF2α) at Ser51. This blockade occurs stoichiometrically, as demonstrated by dose-dependent reductions in phospho-eIF2α (p-eIF2α) levels across multiple ER stress models. At its IC₅₀ of 0.4 nM against PERK, GSK2606414 achieves >80% inhibition of eIF2α phosphorylation within 1-2 hours in stressed cells [2] [8]. Crucially, this effect is selective for the PERK-eIF2α axis over other eIF2α kinases; GSK2606414 exhibits 1,050-fold lower potency against HRI (IC₅₀=420 nM) and 1,740-fold lower potency against PKR (IC₅₀=696 nM) [2] [5]. This specificity prevents the global shutdown of protein synthesis typically mediated by PERK activation, instead permitting selective translation of transcripts involved in adaptive responses [1] [3].
GSK2606414-mediated eIF2α dephosphorylation disrupts the PERK-dependent translational control of Activating Transcription Factor 4 (ATF4). Reduction of p-eIF2α decreases ATF4 protein synthesis, subsequently diminishing transcriptional activation of its pro-apoptotic target C/EBP Homologous Protein (CHOP) [1] [6]. In retinal pigment epithelial cells under thapsigargin stress, 10μM GSK2606414 reduced CHOP mRNA expression by >60% and VEGF (a CHOP-regulated factor) by ~45% [4]. Similarly, in neuronal models, the compound significantly decreased ATF4 nuclear translocation and CHOP induction. This dual modulation is functionally significant because: 1) ATF4 coordinates adaptive gene networks for antioxidant responses and amino acid metabolism, and 2) CHOP promotes ER stress-induced apoptosis through Bcl-2 downregulation and reactive oxygen species generation. GSK2606414 thus shifts the UPR balance away from apoptosis under severe ER stress [1] [6].
Table 3: Downstream Effects of PERK Inhibition on Transcriptional Regulators
Downstream Target | Function | Effect of GSK2606414 | Experimental Evidence |
---|---|---|---|
ATF4 | Master regulator of integrated stress response | Reduced protein synthesis & nuclear translocation | >50% reduction in nuclear ATF4 in stressed neurons [1] |
CHOP (DDIT3) | Pro-apoptotic transcription factor | Downregulation of mRNA and protein | ~60-80% reduction in CHOP mRNA in RPE and neuronal cells [4] [6] |
GADD34 | eIF2α phosphatase regulatory subunit | Indirect reduction via ATF4/CHOP axis | Decreased recruitment to eIF2α complex [1] |
Despite its high PERK selectivity, GSK2606414 exhibits significant off-target activity against the receptor tyrosine kinase KIT (CD117), with biochemical IC₅₀ values ranging from 150-420 nM [7] [8]. This inhibition occurs through competitive binding at KIT's ATP pocket, where GSK2606414's planar heterocyclic system mimics the adenine ring orientation. Functional assays demonstrate that 1μM GSK2606414 suppresses KIT autophosphorylation in mast cell leukemia lines and attenuates KIT-dependent proliferation [7]. This off-target interaction is pharmacologically relevant because: 1) KIT regulates cell survival, differentiation, and hematopoiesis, and 2) Constitutive KIT signaling drives oncogenesis in gastrointestinal stromal tumors (GIST) and leukemias. Consequently, observed anti-tumor effects of GSK2606414 in xenograft models may partially reflect KIT inhibition rather than solely PERK blockade [7] [8].
GSK2606414 demonstrates unexpected potency against Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. In mouse L929 fibroblasts, GSK2606414 inhibited TNF-α-induced necroptosis with an IC₅₀ of 0.4 nM – identical to its potency against PERK [5] [7]. Similarly, in mouse embryonic fibroblasts (MEFs), it blocked necroptosis with IC₅₀=7.3 nM. This cross-reactivity stems from structural similarities between PERK's and RIPK1's kinase domains, particularly in the hydrophobic back pocket accommodating the compound's indole-ethanone moiety [7]. Functionally, RIPK1 inhibition: 1) Confounds interpretation of cell death studies in ER stress models, and 2) May contribute to neuroprotection independently of PERK in neurodegenerative models. Studies using GSK2606414 in SOD1ᴳ⁹³ᴬ ALS mice showed no survival benefit despite PERK inhibition, suggesting its RIPK1 blockade might not overcome PERK-independent pathology [7].
Table 4: Off-Target Kinase Interactions of GSK2606414
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. PERK) | Functional Consequences |
---|---|---|---|
PERK | 0.4 | 1 (Reference) | Blocks UPR pro-apoptotic signaling |
KIT | 420 | ~1,000-fold less selective | May contribute to anti-proliferative effects in cancers |
RIPK1 | 0.4-7.3 | 1-18 fold less selective | Confounds interpretation of cell death assays; potential anti-necroptotic effect |
HRI | 420 | ~1,050-fold less selective | Minimal impact at therapeutic concentrations |
PKR | 696 | ~1,740-fold less selective | Minimal impact at therapeutic concentrations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7